molecular formula C14H13NO3S B1388886 4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid CAS No. 903746-55-4

4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid

Cat. No.: B1388886
CAS No.: 903746-55-4
M. Wt: 275.32 g/mol
InChI Key: BFLTWNPRIPGHSU-UHFFFAOYSA-N
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Description

4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a thienylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 4-methyl-3-aminobenzoic acid with 5-methyl-3-thiophenecarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The thienylcarbonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-{[(5-methyl-2-thienyl)carbonyl]amino}benzoic acid
  • 4-Methyl-3-{[(5-methyl-4-thienyl)carbonyl]amino}benzoic acid

Uniqueness

4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid is unique due to the specific positioning of the thienylcarbonylamino group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

4-methyl-3-[(5-methylthiophene-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-8-3-4-10(14(17)18)6-12(8)15-13(16)11-5-9(2)19-7-11/h3-7H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLTWNPRIPGHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CSC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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